N-Methylarachidonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWYBRCXMQDBL-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Endogenous Pathways and Metabolic Intersections
Relationship to Arachidonic Acid Metabolism and Derivative Classifications
Arachidonoyl-N-methyl amide is structurally an analog of anandamide (B1667382) and is classified as a fatty acid amide. caymanchem.com Its core structure is derived from arachidonic acid, a polyunsaturated omega-6 fatty acid, through the formation of an amide bond with methylamine (B109427). caymanchem.com This places it within the broader family of N-acyl amides, a diverse class of lipid signaling molecules. The metabolic fate of Arachidonoyl-N-methyl amide is closely tied to arachidonic acid metabolism, as its breakdown through hydrolysis liberates arachidonic acid and methylamine. This positions the compound as a potential contributor to the pool of free arachidonic acid, which can then be utilized in the synthesis of other bioactive lipids like prostaglandins (B1171923) and leukotrienes.
The formal chemical name for Arachidonoyl-N-methyl amide is N-methyl-5Z,8Z,11Z,14Z-eicosatetraenamide. caymanchem.comuni.lu Its molecular formula is C21H35NO. caymanchem.comuni.lu
Comparative Analysis of Biosynthetic Precursors with Endogenous Cannabinoids
The biosynthesis of endocannabinoids like anandamide (N-arachidonoylethanolamine or AEA) is a well-studied process that often serves as a reference for understanding the formation of related compounds. Anandamide is primarily synthesized from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE). nih.govscbt.comnih.govmdpi.com The generation of anandamide from NAPE can occur through several enzymatic pathways. nih.govmdpi.com One major pathway involves the hydrolysis of NAPE by a specific phospholipase D (NAPE-PLD). nih.govmdpi.com Alternative pathways for anandamide synthesis also exist, highlighting the complexity of endocannabinoid metabolism. nih.govmdpi.com
The biosynthesis of N-arachidonoyl glycine (B1666218) (NAGly), another related fatty acid amide, has been shown to occur via two distinct pathways. researchgate.net One pathway involves the direct, enzymatically regulated conjugation of arachidonic acid with glycine. researchgate.net The other pathway demonstrates that NAGly can be formed as an oxidative metabolite of anandamide. researchgate.net
While the specific biosynthetic pathways for Arachidonoyl-N-methyl amide are not as extensively detailed in the provided research, the established routes for anandamide and NAGly provide a comparative framework. The formation of Arachidonoyl-N-methyl amide would similarly require the conjugation of arachidonic acid with methylamine. This process could potentially be catalyzed by an N-acyltransferase enzyme, analogous to the initial step in NAPE biosynthesis where an arachidonate (B1239269) group is transferred to the amino group of phosphatidylethanolamine. nih.gov
Enzymatic Modulation and Stability Considerations
The biological activity of Arachidonoyl-N-methyl amide is modulated by enzymatic degradation, primarily through hydrolysis of its amide bond. caymanchem.comtargetmol.cn This process is crucial for terminating its signaling actions and recycling its constituent components.
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of a wide range of fatty acid amides, including the endocannabinoid anandamide. elifesciences.orgnih.govebi.ac.uknih.gov The biological actions of anandamide are terminated by cellular uptake and subsequent hydrolysis of its amide bond by FAAH. caymanchem.com Given that Arachidonoyl-N-methyl amide is an analog of anandamide, it is also a substrate for FAAH. targetmol.cn The enzyme catalyzes the hydrolysis of the amide bond, breaking down the molecule into arachidonic acid and methylamine. targetmol.cn
FAAH is a serine hydrolase that plays a central role in regulating the levels of multiple classes of bioactive lipids beyond endocannabinoids, including N-acyl taurines and N-acyl amino acids. elifesciences.org The enzyme is known to be relatively unselective, accepting a variety of amide head groups. medchemexpress.com For instance, FAAH can hydrolyze N-arachidonoyl glycine (NAGly), although less efficiently than anandamide. researchgate.netelifesciences.org
The interaction of various arachidonoyl derivatives with FAAH has been a subject of extensive research. For example, N-arachidonoyl dopamine (B1211576) (NADA) acts as a competitive inhibitor of FAAH. nih.gov Similarly, N-arachidonoyl derivatives of amino acids such as glycine and phenylalanine have been shown to inhibit FAAH activity to varying degrees. researchgate.net
Besides FAAH, other enzymes can also metabolize arachidonoyl amides. An acid amidase, with an optimal pH of around 5, has been identified that can hydrolyze anandamide. nih.gov This enzyme is distinct from FAAH, which has an optimal pH of approximately 9. nih.gov Furthermore, this acid amidase is less sensitive to typical FAAH inhibitors. nih.gov Another enzyme, N-acylethanolamine acid amidase (NAAA), shows a preference for saturated fatty acid amides like palmitoylethanolamide (B50096) but can also hydrolyze other N-acyl ethanolamines. acs.orgunipr.it
The arachidonoyl moiety of these amides can also be a target for other lipid-modifying enzymes. Cytochrome P450 (CYP) monooxygenases, for example, can oxidize anandamide to form various hydroxylated and epoxidized metabolites. nih.gov Specifically, CYP4F2 has been identified as a key enzyme in the metabolism of anandamide to 20-HETE-ethanolamide. nih.gov Prostaglandin (B15479496) endoperoxide synthase (PGHS), also known as cyclooxygenase (COX), is another enzyme that can metabolize certain arachidonoyl amides. For instance, the meta isomer of AM404, N-(3-hydroxyphenyl)arachidonoylamide, is a substrate for PGHS-2. acs.org These findings suggest that the metabolic pathways for Arachidonoyl-N-methyl amide may also involve enzymes other than FAAH, acting on either the amide bond or the arachidonic acid backbone.
Interactive Data Table: Properties of Arachidonoyl-N-methyl amide and Related Compounds
| Compound Name | Molecular Formula | Key Metabolic Enzymes | Precursor(s) |
| Arachidonoyl-N-methyl amide | C21H35NO | Fatty Acid Amide Hydrolase (FAAH) | Arachidonic Acid, Methylamine |
| Anandamide (AEA) | C22H37NO2 | FAAH, Cytochrome P450, PGHS | N-Arachidonoyl phosphatidylethanolamine (NAPE) |
| N-Arachidonoyl Glycine (NAGly) | C22H35NO3 | FAAH | Arachidonic Acid, Glycine; Anandamide |
| N-Arachidonoyl Dopamine (NADA) | C28H41NO3 | FAAH (inhibitor), COMT, CYP450 | N-Arachidonoyl Tyrosine; Arachidonic Acid, Dopamine |
| N-Arachidonoyl Phosphatidylethanolamine (NAPE) | C57H104NO9P | NAPE-PLD | Phosphatidylethanolamine, Arachidonic Acid |
Molecular Targets and Receptor Pharmacology
Non-Cannabinoid Receptor and Other Protein Interactions
A significant pharmacological action of Arachidonoyl-N-methyl amide, independent of cannabinoid receptors, is its potent inhibition of gap junction intercellular communication (GJIC). caymanchem.comnih.gov Specifically, it has been shown to completely inhibit rat glial gap junction cell-cell communication at a concentration of 50 µM. caymanchem.combiomarker.humedchemexpress.com This activity is shared with other arachidonic acid amides, including anandamide (B1667382). nih.gov
The inhibition of GJIC by these lipid amides suggests a role in modulating cellular processes that rely on direct communication between adjacent cells, such as in neuroinflammatory regulation. The ability to disrupt this communication pathway highlights a distinct mechanism of action from its receptor-mediated effects. nih.gov It is noteworthy that even analogs with weak or no binding to CB1 receptors, such as Arachidonoyl-N,N-dimethyl amide, can still potently inhibit glial gap junction communication. medchemexpress.com
| Compound | Concentration for 100% Inhibition of Rat Glial GJIC |
| Arachidonoyl-N-methyl amide | 50 µM caymanchem.combiomarker.hu |
| Arachidonoyl-N,N-dimethyl amide | 50 µM medchemexpress.com |
This table shows the concentration of Arachidonoyl-N-methyl amide and a related compound required to completely inhibit gap junction intercellular communication in rat glial cells.
While the primary molecular targets identified for Arachidonoyl-N-methyl amide are the CB1 receptor and gap junctions, its structural similarity to other bioactive lipids suggests potential interactions with other membrane proteins. Endocannabinoid-like molecules can interact with a variety of protein targets beyond the classical cannabinoid receptors. For instance, some arachidonic acid derivatives are known to interact with transient receptor potential (TRP) channels and enzymes involved in lipid metabolism. mdpi.com
However, specific studies detailing the interaction of Arachidonoyl-N-methyl amide with other membrane proteins are not extensively covered in the provided search results. Further research would be necessary to fully explore its broader protein interaction profile.
Cellular Mechanisms and Signaling Cascades
Intracellular Signal Transduction Pathways
The initiation of cellular responses by Arachidonoyl-N-methyl amide involves its interaction with specific receptors and the subsequent activation of intracellular signaling cascades. These pathways ultimately dictate the compound's physiological and pharmacological effects.
Arachidonoyl-N-methyl amide is recognized as an analog of anandamide (B1667382) (AEA), a key endogenous cannabinoid. caymanchem.com Like anandamide, it primarily interacts with cannabinoid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. biorxiv.org Specifically, Arachidonoyl-N-methyl amide has been shown to bind to the human central cannabinoid receptor (CB1), a receptor abundantly expressed in the brain. caymanchem.combiorxiv.org The binding affinity for this interaction has been quantified, with a reported Ki value of 60 nM. caymanchem.comcaymanchem.com
The CB1 receptor predominantly signals through the Gi/o family of inhibitory G-proteins. biorxiv.orgnews-medical.net Activation of CB1 receptors by an agonist typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). news-medical.net Furthermore, CB1 receptor activation is coupled to the modulation of ion channels, including the inhibition of N-type and P/Q-type voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. news-medical.net While CB1 receptors mainly couple to Gi/o proteins, there is evidence suggesting they can also couple to Gs proteins, which would activate adenylyl cyclase. news-medical.net The broader family of endocannabinoids and their analogs can also interact with other GPCRs, such as GPR55, although the specific interactions of Arachidonoyl-N-methyl amide with these alternative receptors are less characterized. biologists.commdpi.com
Binding Affinity of Arachidonoyl-N-methyl amide
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| Arachidonoyl-N-methyl amide | Human CB1 | 60 nM caymanchem.comcaymanchem.com |
The activation of GPCRs, such as the CB1 receptor by cannabinoid ligands, initiates signaling through various downstream effector systems, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt, also known as PKB) pathways. mdpi.commdpi.com These cascades are crucial for regulating fundamental cellular processes like cell survival, proliferation, and stress responses. mdpi.commdpi.com
The MAPK cascades involve a series of protein kinases that phosphorylate and activate one another. mdpi.com CB1 receptor activation can positively modulate the MAPK pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). news-medical.netmdpi.com The Akt pathway is another critical downstream target. mdpi.com Activation of this pathway typically begins with the activation of phosphatidylinositol 3-kinase (PI3K). mdpi.commdpi.com Akt itself is a serine/threonine kinase that, once phosphorylated and activated, targets numerous substrates to promote cell survival by inhibiting apoptosis-related proteins. mdpi.com Studies on the related compound N-arachidonoyl glycine (B1666218) (NAGly) have shown that it can reduce the phosphorylation of Akt. mdpi.com In some cellular contexts, Akt can act as an upstream activator of the ERK1/2 pathway, which in turn can stimulate enzymes like phospholipase D (PLD), demonstrating the significant crosstalk between these signaling networks. nih.gov
Key Downstream Signaling Pathways Modulated by Cannabinoid Receptor Activation
| Pathway | Key Kinases | General Function |
|---|---|---|
| MAP Kinase (MAPK) | ERK1/2, p38 MAPK, JNK mdpi.com | Regulates proliferation, differentiation, stress response mdpi.com |
| Protein Kinase B (Akt/PKB) | Akt1, Akt2, Akt3 mdpi.com | Promotes cell survival, inhibits apoptosis mdpi.commdpi.com |
Cellular Transport and Accumulation Dynamics
The biological activity of lipid signaling molecules like Arachidonoyl-N-methyl amide is tightly controlled by their synthesis, release, transport, and degradation. nih.gov As an analog of anandamide, its actions are terminated through a multi-step process that involves uptake into the cell from the extracellular space, followed by enzymatic hydrolysis. caymanchem.comfrontiersin.org
The precise mechanism of endocannabinoid cellular uptake remains a subject of investigation, with several models proposed. frontiersin.orgpnas.org One hypothesis suggests the existence of a specific endocannabinoid membrane transporter (EMT). frontiersin.org However, direct molecular identification of such a transporter has been elusive, leading to alternative theories such as transport via simple or facilitated diffusion across the cell membrane. frontiersin.orgresearchgate.net
Once inside the cell, anandamide and its analogs are not freely diffused. Evidence points to the involvement of intracellular carrier proteins, specifically fatty acid-binding proteins (FABPs), which shuttle these lipid molecules through the aqueous cytoplasm to their site of degradation. frontiersin.org The primary enzyme responsible for the hydrolysis of anandamide is the fatty acid amide hydrolase (FAAH), which is located on intracellular membranes like the endoplasmic reticulum. frontiersin.orgnih.gov FAAH breaks the amide bond, catabolizing the molecule and thus terminating its signaling capacity. caymanchem.comnih.gov The rate of cellular uptake is often directly correlated with the concentration and activity of FAAH, suggesting a tightly coupled system where degradation drives the inward movement of the endocannabinoid. frontiersin.org
Biological Effects in Pre Clinical Research Models
Neurological and Neuroinflammatory System Effects
The compound's influence on the central nervous system is a primary focus of investigation, with studies exploring its impact on neural signaling, protective mechanisms against neuronal damage, and interaction with glial cells.
Impact on Neural Circuitry and Synaptic Plasticity in Experimental Models
The endocannabinoid system, to which Arachidonoyl-N-methyl amide is related, is a key modulator of synaptic function and plasticity. Endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA) act as retrograde messengers, influencing the presynaptic release of neurotransmitters such as glutamate (B1630785) and GABA. mdpi.com This modulation is critical for processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. The activation of cannabinoid receptor 1 (CB1R), primarily found in brain areas associated with motor control, cognition, and emotional responses, is central to these effects. mdpi.com While direct studies on Arachidonoyl-N-methyl amide's specific impact on synaptic plasticity are not extensively detailed in the provided results, its action as a CB1 receptor ligand suggests it could influence these neural processes. caymanchem.comcaymanchem.com
Neuroprotective Actions in In Vitro and In Vivo Systems
The endocannabinoid system is increasingly recognized for its neuroprotective potential in the context of neurodegenerative diseases and neuroinflammation. mdpi.comnih.gov Modulation of the ECS, for instance by inhibiting enzymes like fatty acid amide hydrolase (FAAH) which degrades anandamide, has shown promise in animal models of Alzheimer's disease by reducing cognitive deficits, neuroinflammation, and neuronal death. mdpi.com Synthetic cannabinoid receptor agonists have been shown to prevent increases in pro-inflammatory molecules and lipid peroxidation in models of stress-induced neuroinflammation. nih.gov Given that Arachidonoyl-N-methyl amide is an analog of anandamide, it is positioned within this framework of neuroprotective investigation. caymanchem.comcaymanchem.com
Modulation of Glial Cell Function
Glial cells, including astrocytes and microglia, play a critical role in brain inflammation. Cannabinoid receptors are present on these cells, and their activation can modulate glial activity. nih.govnih.gov For instance, CB2 receptor activation can prevent the activation of microglia and the subsequent release of pro-inflammatory mediators. nih.gov In experimental models, cannabinoids have been shown to reduce the expression of glial pro-inflammatory molecules. nih.gov Arachidonoyl-N-methyl amide has been observed to inhibit gap junction communication between rat glial cells in vitro at a concentration of 50 µM, indicating a direct effect on glial cell interaction. caymanchem.com This suggests a potential mechanism by which it could influence neuroinflammatory processes.
Anti-inflammatory and Immunomodulatory Potentials
Beyond the central nervous system, Arachidonoyl-N-methyl amide and related compounds exhibit significant anti-inflammatory and immunomodulatory properties.
Regulation of Pro-inflammatory Mediators and Gene Expression
Research into derivatives of arachidonic acid has demonstrated their capacity to control the biosynthesis of pro-inflammatory mediators like nitric oxide (NO). researchgate.net Some arachidonoylamide derivatives have been found to inhibit the expression of genes for inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in human keratinocytes. ebi.ac.uk The endocannabinoid system is known to suppress the production of various pro-inflammatory cytokines, an effect largely mediated by CB2 receptors. nih.gov Anandamide, a related compound, suppresses the release of cytokines such as IL-2, TNF-α, and INF-γ from human T-lymphocytes. plos.org
Effects on Immune Cell Responses in Experimental Contexts
The endocannabinoid system plays a well-documented role in modulating the immune system. nih.govplos.org Cannabinoids can induce apoptosis in immune cells, inhibit their proliferation, and curb the production of cytokines and chemokines. nih.gov Anandamide, for example, has been shown to suppress the proliferation of activated human peripheral T-lymphocytes, primarily through the activation of CB2 receptors. plos.org This action is not cytotoxic but rather an immunomodulatory suppression. plos.org The presence and activation of cannabinoid receptors on immune cells are central to these regulatory effects. nih.gov
Data Tables
Table 1: Effects of Arachidonoyl-N-methyl amide and Related Compounds on Glial and Immune Cells
| Compound/Class | Cell Type | Experimental Model | Observed Effect | Reference |
| Arachidonoyl-N-methyl amide | Rat Glial Cells | In Vitro | 100% inhibition of gap junction cell-cell communication at 50 µM. | caymanchem.com |
| Cannabinoids | Microglia | Preclinical Models | Prevents activation and release of pro-inflammatory mediators. | nih.gov |
| Anandamide (AEA) | Human T-Lymphocytes | In Vitro | Suppresses proliferation and cytokine release (IL-2, TNF-α, INF-γ). | plos.org |
| Arachidonoylamide Derivatives | Human Keratinocytes | In Vitro | Inhibit iNOS and TNF-α gene expression. | ebi.ac.uk |
Assessment of Other Pharmacological Activities in Animal and Cell Models
Investigation of Analgesic Properties
Pre-clinical research specifically investigating the analgesic properties of Arachidonoyl-N-methyl amide in animal or cell models of pain is not extensively documented in publicly available scientific literature. However, its pharmacological profile as an analog of anandamide, an endogenous cannabinoid, provides a basis for its potential role in pain modulation. lipidmaps.orgnetascientific.comcaymanchem.com
The primary mechanism through which Arachidonoyl-N-methyl amide is suggested to have potential analgesic effects is its interaction with the cannabinoid system. It has been shown to bind to the human central cannabinoid (CB1) receptor with a binding affinity (Ki) of 60 nM. lipidmaps.orgnetascientific.comcaymanchem.comnetascientific.com The CB1 receptor is a well-established target for analgesic compounds, and its activation is known to play a role in mediating pain relief. researchgate.net
In addition to its activity at the CB1 receptor, Arachidonoyl-N-methyl amide has been observed to inhibit cell-to-cell communication in rat glial cells through gap junctions, demonstrating 100% inhibition at a concentration of 50 µM. lipidmaps.orgnetascientific.comcaymanchem.com Glial cells are increasingly recognized for their role in the development and maintenance of chronic pain states, suggesting that modulation of their activity could be a target for analgesia. researchgate.net
While these findings point towards a potential for analgesic activity, direct studies in established pre-clinical pain models, such as those for inflammatory or neuropathic pain, have not been reported for Arachidonoyl-N-methyl amide. researchgate.net Research on structurally related compounds, such as N-arachidonoyl-serotonin and N-arachidonyl-glycine, has shown analgesic effects in various pain models, further supporting the rationale for investigating the analgesic potential of arachidonoyl amides. nih.govresearchgate.net However, without direct evidence, the analgesic profile of Arachidonoyl-N-methyl amide remains to be elucidated.
Pharmacological Activity of Arachidonoyl-N-methyl amide
| Parameter | Finding | Cell/Tissue Model | Reference |
|---|---|---|---|
| CB1 Receptor Binding Affinity (Ki) | 60 nM | Human | lipidmaps.orgnetascientific.comcaymanchem.com |
| Glial Gap Junction Inhibition | 100% inhibition at 50 µM | Rat | lipidmaps.orgnetascientific.comcaymanchem.com |
Structure Activity Relationships Sar and Rational Design of Analogs
Chemical Modifications and Their Influence on Receptor Affinity and Efficacy
The affinity of anandamide-type compounds for the cannabinoid receptor 1 (CB1) is highly dependent on specific structural elements within the molecule. Modifications to the amide head group and the arachidonoyl chain have profound effects on binding.
The amide moiety itself is critical. The carbonyl group must be present for high-affinity binding to the CB1 receptor nih.gov. Replacing the carbonyl oxygen with a sulfur atom, for instance, proves detrimental to CB1 affinity future4200.com. Furthermore, the amide nitrogen plays a crucial role, likely as a hydrogen-bond donor in receptor interactions future4200.com. This is evidenced by the fact that N,N-dialkylation of the amide nitrogen, as seen in Arachidonoyl-N,N-dimethyl amide, leads to a dramatic loss of activity, with binding affinity (Ki) values greater than 1 µM medchemexpress.comfuture4200.com. In contrast, N-monoalkylation is a prerequisite for significant binding, as the unsubstituted arachidonoyl amide is inactive future4200.comebi.ac.uk.
Modifications to the N-alkyl head group have yielded significant insights. Changing the N-ethanolamide group of anandamide (B1667382) to an N-propyl group results in an approximate 3-fold increase in receptor affinity future4200.com. Introducing a fluorine atom to the 2'-position of the ethanolamide group also confers a considerable increase in binding affinity for the CB1 receptor caymanchem.com.
Alterations to the fatty acid chain are also influential. The introduction of a methyl group at the C-2 position of the arachidonic acid chain can enhance metabolic stability against hydrolysis by fatty acid amide hydrolase (FAAH) caymanchem.com. In N-propyl derivatives, α-monomethylation or α,α-dimethylation at this position potentiates binding, leading to some of the most active compounds in this class, with Ki values as low as 6.9 ± 0.7 nM future4200.com.
| Compound/Modification | Key Structural Change | Effect on CB1 Receptor Affinity | Reference Ki (nM) |
|---|---|---|---|
| Anandamide (AEA) | N-ethanolamide head group | Baseline affinity | ~78 |
| Arachidonoyl-N-methyl amide | N-methyl head group | Binds to CB1 | 60 |
| Arachidonoyl-N,N-dimethyl amide | N,N-dimethyl head group | Weak or no binding | >1000 |
| Arachidonoyl-n-propyl amide | N-propyl head group | ~3-fold higher affinity than AEA | - |
| (±)-2-Methyl Arachidonoyl-2'-Fluoroethylamide | C-2 methyl group and 2'-fluoroethyl head group | Increased affinity and metabolic stability | 5.7 |
| α,α-dimethyl N-propyl derivative | C-2 dimethylation and N-propyl head group | Potentiated binding | 6.9 |
Stereochemical Considerations in Ligand Design
The introduction of chiral centers into the anandamide scaffold has revealed strict stereochemical requirements for optimal receptor interaction, highlighting the three-dimensional nature of the CB1 binding pocket.
Methylation at the C-1' position of the ethanolamide head group is highly stereoselective. The (R)-isomer, known as (R)-methanandamide (or AM356), exhibits a four-fold higher affinity for the CB1 receptor compared to anandamide. nih.govrsc.org Conversely, the (S)-isomer has a two-fold lower affinity nih.gov. This enhancement in the (R)-isomer is coupled with increased resistance to enzymatic degradation by FAAH nih.govfuture4200.com.
Stereoselectivity is also observed with methylation at the C-2' position, where the S(+) isomer demonstrates a 2- to 5-fold higher CB1 affinity than its R(-) counterpart nih.gov.
The combination of chiral centers further underscores these structural demands. In a series of C1'-C2 dimethylated anandamide analogs, only the (R,R) isomer, (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide, retained high affinity for the CB1 receptor, with a Ki value of 7.42 ± 0.86 nM. nih.govlookchem.com This finding suggests the presence of specific hydrophobic pockets within the receptor site that can accommodate these methyl groups in a particular stereochemical orientation lookchem.com.
| Chiral Analog | Stereochemistry | Effect on CB1 Receptor Affinity vs. Anandamide | Reference Ki (nM) |
|---|---|---|---|
| (R)-Methanandamide | (R) at C-1' | ~4-fold higher | ~20 |
| (S)-Methanandamide | (S) at C-1' | ~2-fold lower | - |
| (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide | (R) at C-1' and (R) at C-2 | Significantly high affinity | 7.42 |
Development of Arachidonoyl-N-methyl Amide Derivatives as Research Tools
The rational design of analogs based on the structure of Arachidonoyl-N-methyl amide and anandamide has produced a valuable collection of chemical probes for studying the endocannabinoid system and related pathways.
Metabolically Stable Agonists: A primary goal has been to create analogs resistant to enzymatic hydrolysis by FAAH. (R)-methanandamide is a quintessential example, serving as a stable CB1 agonist that allows researchers to investigate cannabinoid signaling without the confounding variable of rapid degradation. future4200.comrsc.org Similarly, combining modifications, such as in (±)-2-Methyl arachidonoyl-2'-fluoroethylamide, provides tools with both high affinity and enhanced metabolic stability for in vivo experiments. caymanchem.com The novel CB1 agonist AM11101 has also been developed and used as a research tool to investigate orexigenic (appetite-stimulating) effects. researchgate.net
Enzyme and Transporter Inhibitors: By significantly altering the head group, derivatives have been created that target the metabolic machinery of the endocannabinoid system rather than the receptors themselves. N-(4-hydroxyphenyl)arachidonoylamide (AM404), in which the ethanolamide is replaced by a hydroxyphenyl group, was developed as an inhibitor of endocannabinoid uptake. openaccessjournals.comacs.org Although it has a low affinity for CB1 receptors, AM404 effectively raises endogenous anandamide levels, making it a powerful tool for studying the physiological effects of the endocannabinoid system openaccessjournals.com.
Probes for Other Biological Targets: The development of these analogs has also led to unexpected discoveries. The meta-isomer of AM404, N-(3-hydroxyphenyl)arachidonoylamide (3-HPAA), was found to be a substrate and a mechanism-based inactivator of prostaglandin (B15479496) endoperoxide synthase (PGHS), with selectivity for the PGHS-2 isoform acs.org. This has established 3-HPAA as a valuable research tool for investigating the interactions between the endocannabinoid and prostanoid signaling pathways acs.org.
Hydrolysis-Resistant Ligands: Another innovative approach involves reversing the amide bond to create "retroanandamides" like AM1174. These compounds are resistant to FAAH hydrolysis and serve as tools to study receptor binding and function in the absence of enzymatic breakdown nih.gov.
| Derivative | Key Modification | Primary Use as a Research Tool |
|---|---|---|
| (R)-Methanandamide (AM356) | (R)-methyl group at C-1' | Metabolically stable CB1 agonist |
| N-(4-hydroxyphenyl)arachidonoylamide (AM404) | Hydroxyphenyl head group | Inhibitor of endocannabinoid uptake |
| N-(3-hydroxyphenyl)arachidonoylamide (3-HPAA) | meta-Hydroxyphenyl head group | Substrate and inactivator of PGHS-2 |
| Retroanandamides (e.g., AM1174) | Reversed amide bond | Hydrolysis-resistant ligand for receptor studies |
| AM11101 | Novel head group structure | CB1 receptor agonist for in vivo studies (e.g., feeding) |
Methodological Approaches in Research
In Vitro Pharmacological and Biochemical Assays
In vitro studies have been fundamental in characterizing the interaction of Arachidonoyl-N-methyl amide with specific molecular targets and cellular systems. These assays provide a controlled environment to dissect the compound's pharmacological profile.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. In the case of Arachidonoyl-N-methyl amide, these assays have been crucial in identifying its primary molecular target. Studies have consistently shown that Arachidonoyl-N-methyl amide binds to the human cannabinoid receptor type 1 (CB1). ebiohippo.comtargetmol.cntargetmol.combiomarker.hu The binding affinity, a measure of how tightly the compound binds to the receptor, has been quantified with a dissociation constant (Ki) of 60 nM for the human CB1 receptor. ebiohippo.comtargetmol.cntargetmol.combiomarker.humedchemexpress.eu
Interactive Data Table: Receptor Binding Affinity of Arachidonoyl-N-methyl amide
| Receptor | Species | Binding Affinity (Ki) |
| CB1 | Human | 60 nM |
Cell-Based Functional Assays (e.g., Gap Junction Communication, Signal Transduction)
To understand the functional consequences of receptor binding, researchers utilize cell-based assays. These experiments assess the ability of a compound to modulate cellular activities. It has been demonstrated that Arachidonoyl-N-methyl amide inhibits gap junction communication in rat glial cells. medchemexpress.eumedchemexpress.com At a concentration of 50 µM, the compound induces a complete (100%) inhibition of cell-cell communication. medchemexpress.eu
Furthermore, functional assays have confirmed that Arachidonoyl-N-methyl amide acts as an agonist at the CB1 receptor. biomarker.hu This was determined through signal transduction studies, specifically cAMP (cyclic adenosine monophosphate) functional assays, which are commonly used to evaluate the activity of G-protein coupled receptors like the CB1 receptor. biomarker.hu
Interactive Data Table: Functional Activity of Arachidonoyl-N-methyl amide
| Assay | Cell Type | Effect | Concentration | Percent Inhibition/Activity |
| Gap Junction Communication | Rat Glial Cells | Inhibition | 50 µM | 100% |
| Signal Transduction (cAMP) | - | CB1 Receptor Agonist | - | - |
Enzyme Stability and Activity Profiling (e.g., FAAH assays)
The enzymatic stability of endocannabinoid analogs is a critical factor in their duration of action. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide (B1667382). While the metabolism of Arachidonoyl-N-methyl amide by FAAH has been a subject of interest, specific kinetic data from FAAH assays are not extensively detailed in the currently available literature. However, in a study investigating the enzyme PM20D1, it was noted that while this enzyme could hydrolyze various N-acyl amino acids, the well-known FAAH substrate N-oleoyl ethanolamine (B43304) was not a substrate for PM20D1. nih.govcell.com This study also included N-arachidonoyl N-methyl amide in its analysis of N-acyl amino acids, though its specific interaction with FAAH was not the focus. nih.govcell.com
Ex Vivo and In Vivo Pre-clinical Models
To understand the physiological relevance of in vitro findings, researchers turn to more complex biological systems, including ex vivo and in vivo models.
Rodent Models for Behavioral and Physiological Assessments
The use of rodent models is essential for evaluating the behavioral and systemic effects of a compound. While there is a wealth of research on the in vivo effects of endocannabinoids and their analogs in mice and rats, specific studies detailing the behavioral and physiological assessments of Arachidonoyl-N-methyl amide in these models are not prominently reported in the current body of scientific literature.
Organotypic Slice Culture Techniques for Neurobiological Studies
Organotypic slice cultures, which maintain the three-dimensional structure and synaptic connectivity of brain tissue in vitro, are a valuable tool for neurobiological research. These cultures allow for the study of a compound's effects on neuronal circuits in a more intact system than dissociated cell cultures. At present, there is a lack of specific published research utilizing organotypic slice culture techniques to investigate the neurobiological effects of Arachidonoyl-N-methyl amide.
Advanced Analytical and Molecular Biology Techniques
The investigation of Arachidonoyl-N-methyl amide and related compounds necessitates a suite of sophisticated analytical and molecular biology techniques to elucidate their biological roles, metabolic pathways, and mechanisms of action. These methods allow for sensitive and specific detection of the molecule, its metabolites, and its effects on cellular processes at the genetic and protein levels.
Gene Expression Analysis (e.g., qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is a fundamental technique for assessing how Arachidonoyl-N-methyl amide and its structural analogs modulate gene expression. nih.gov This method allows for the precise measurement of the quantity of specific messenger RNA (mRNA) transcripts in a sample, providing insight into which genes are activated or suppressed in response to the compound. nih.govmdpi.com
In studies involving amide derivatives of arachidonic acid, qRT-PCR has been employed to analyze their anti-inflammatory effects in cell models like human keratinocytes. researchgate.net Researchers use this technique to quantify the expression levels of key pro-inflammatory genes. For instance, after stimulating cells with cytokines to mimic an inflammatory response, the addition of arachidonoylamide derivatives was found to significantly inhibit the expression of several crucial genes. researchgate.net The process involves isolating total RNA from the cells, reverse transcribing it into complementary DNA (cDNA), and then using specific primers to amplify and quantify the genes of interest in real-time. nih.gov
Key findings from such research demonstrate a significant downregulation of inducible Nitric Oxide Synthase (iNOS), Tumor Necrosis Factor-alpha (TNFα), and various chemokines. researchgate.net This data indicates that the compound can interfere with inflammatory signaling pathways at the transcriptional level.
Table 1: Effect of Arachidonic Acid Amide Derivatives on Pro-Inflammatory Gene Expression
| Gene Target | Observed Effect | Method of Analysis |
|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Significant Inhibition | qRT-PCR |
| Tumor Necrosis Factor-alpha (TNFα) | Significant Inhibition | qRT-PCR |
| Inhibitor α of NF-κB (IκBα) | Significant Inhibition | qRT-PCR |
| Chemokine (C-X-C motif) ligand 9 (CXCL9) | Significant Inhibition | qRT-PCR |
This interactive table summarizes the typical findings from gene expression analysis of arachidonic acid derivatives in an in vitro inflammation model, as measured by qRT-PCR. researchgate.net
Protein Analysis (e.g., Western Blot, Immunofluorescence)
To complement gene expression data, protein analysis techniques are crucial for determining if the observed changes in mRNA levels translate to functional changes in protein quantity, state, or location within the cell. Western Blot and immunofluorescence are primary methods used for this purpose.
Western Blotting allows for the detection and quantification of specific proteins in a sample. In the context of Arachidonoyl-N-methyl amide research, this technique is used to assess the levels of key signaling proteins and their post-translational modifications, such as phosphorylation, which often indicates activation. For example, studies have investigated the phosphorylation status of proteins involved in the NF-κB signaling pathway, a central mediator of inflammation. Following treatment of cytokine-induced cells with arachidonic acid amide derivatives, nuclear extracts can be analyzed by Western Blot. researchgate.net This analysis has revealed that these compounds can inhibit the phosphorylation of the p65 subunit of NF-κB at Serine 536, a critical step for its activation. researchgate.net Similarly, the phosphorylation of other transcription factors like STAT1 can be assessed. researchgate.net
Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. This can be used to track the movement of transcription factors like NF-κB from the cytoplasm to the nucleus upon activation, a process that could potentially be inhibited by Arachidonoyl-N-methyl amide.
Table 2: Key Proteins Analyzed by Western Blot in Inflammation Pathways
| Protein Target | Modification Analyzed | Role in Pathway |
|---|---|---|
| p65 (NF-κB subunit) | Phosphorylation (Ser536) | Activation of NF-κB pathway |
| STAT1 | Phosphorylation (Ser727) | Activation of STAT1 pathway |
| Total p65 | Total Protein Level | Normalization Control |
This interactive table outlines key protein targets and their modifications analyzed by Western Blot to understand the molecular effects of arachidonic acid derivatives. researchgate.net
Lipidomics and Mass Spectrometry for Endogenous Levels and Metabolites
Lipidomics, particularly using mass spectrometry (MS), is an indispensable tool for identifying and quantifying endogenous lipids like Arachidonoyl-N-methyl amide and its metabolites in biological samples. nih.govnih.gov These sensitive techniques are essential for understanding the compound's lifecycle, from synthesis to degradation. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced tandem MS/MS configuration are the most common approaches. nih.govfrontiersin.org The process involves extracting lipids from a biological matrix (e.g., brain tissue, plasma), followed by chromatographic separation (LC) before the molecules enter the mass spectrometer. nih.gov Soft ionization techniques like electrospray ionization (ESI) are typically used to generate ions from the lipid molecules with minimal fragmentation. nih.gov
In the mass spectrometer, the instrument can be set to select for the specific mass-to-charge ratio (m/z) of Arachidonoyl-N-methyl amide for precise quantification. Tandem mass spectrometry (MS/MS) further enhances specificity by isolating the parent ion, fragmenting it, and then analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that confirms the identity of the compound. This discovery-based lipidomic approach has been successfully applied to identify metabolites of the structurally related endocannabinoid anandamide (N-arachidonoylethanolamide). nih.gov By using stable isotope labeling, researchers can trace the metabolic fate of anandamide, identifying a distinct pool of metabolites including other fatty acid amides, diradylglycerols, and glycerophospholipids. nih.gov These same methodologies are directly applicable to the study of Arachidonoyl-N-methyl amide.
Table 3: Mass Spectrometry Techniques for Endocannabinoid Analysis
| Technique | Application | Ionization Mode |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of known lipids | Positive or Negative ESI/APCI |
| Tandem Mass Spectrometry (LC-MS/MS) | Structural confirmation and quantification | Positive or Negative ESI/APCI |
This interactive table describes common mass spectrometry-based techniques used for the analysis of endocannabinoids and related lipid metabolites. nih.govfrontiersin.org
Table 4: Mentioned Compounds
| Compound Name |
|---|
| Arachidonoyl-N-methyl amide |
| N-arachidonoylethanolamide (anandamide) |
| 2-arachidonoylglycerol (B1664049) (2-AG) |
| N-palmitoylethanolamine (PEA) |
| N-stearoylethanolamine (SEA) |
| N-oleoylethanolamine (OEA) |
| 1-O-arachidonyl-sn-glycero-3-phosphocholine |
| Arachidonic acid |
| Nitric Oxide |
Future Research Directions and Unaddressed Questions
Elucidation of Comprehensive Physiological Roles and Mechanisms
While Arachidonoyl-N-methyl amide is recognized as an analog of anandamide (B1667382) that demonstrates binding affinity for the human central cannabinoid (CB1) receptor, its complete physiological profile remains largely uncharted. caymanchem.comtargetmol.comcaymanchem.com Current understanding is primarily based on in-vitro findings, such as its ability to inhibit rat glial gap junction cell-cell communication. caymanchem.comtargetmol.comcaymanchem.com A significant gap exists in our knowledge of its in-vivo effects and the full spectrum of its biological activity.
Future research must move beyond initial receptor binding assays to delineate the compound's broader physiological and pathophysiological roles. It is crucial to determine if its actions are mediated solely through CB1 receptors or if it engages other targets, a characteristic seen with other endocannabinoid-like molecules that interact with receptors such as the transient receptor potential vanilloid 1 (TRPV1) or orphan G protein-coupled receptors. nih.govmdpi.com Investigating its influence on neuronal signaling, immune responses, and other systems where the endocannabinoid system is a key regulator is a primary objective. Understanding the downstream signaling cascades initiated by Arachidonoyl-N-methyl amide binding is essential to fully comprehend its mechanism of action. For instance, studies on related compounds have explored the activation of mitogen-activated protein (MAP) kinase and protein kinase B/Akt pathways, which could be relevant avenues of investigation. pnas.orgscience.gov
Methodological Advancements for In Situ and Real-Time Analysis
Understanding the spatiotemporal dynamics of Arachidonoyl-N-methyl amide signaling requires significant methodological advancements for its analysis directly within living tissues and cells. frontiersin.org The on-demand synthesis and rapid metabolism of many lipid mediators necessitate techniques that can capture these transient events in real-time. pnas.org
Future research should prioritize the development and application of advanced analytical methods. This includes refining fluorescence-based assays, which offer high sensitivity and real-time monitoring capabilities for enzymatic activity related to endocannabinoid metabolism. unimi.it For instance, developing specific fluorogenic substrates that report on the synthesis or degradation of Arachidonoyl-N-methyl amide would provide invaluable insight into its lifecycle. unimi.it Additionally, pushing the boundaries of mass spectrometry imaging and targeted lipidomics will be crucial for quantifying and mapping the distribution of this compound and its metabolites within complex biological samples with high resolution and sensitivity. nih.gov These advanced methods will be essential for correlating the precise location and concentration of Arachidonoyl-N-methyl amide with specific physiological events.
Q & A
Q. What experimental considerations are critical for handling Arachidonoyl-N-methyl amide in laboratory settings?
Arachidonoyl-N-methyl amide is supplied as a methyl acetate solution (≥98% purity) and requires storage at -20°C to maintain stability for ≥2 years . Due to its flammability (flammable liquid category 2), avoid ignition sources and use anti-static tools during handling. Personal protective equipment (PPE), including gloves, eye protection, and lab coats, is mandatory. Solvent exchange (e.g., to DMSO or ethanol) should be performed under inert gas (e.g., nitrogen) to prevent degradation . Always consult the SDS for updated safety protocols, including emergency measures for spills or exposure .
Q. How does the solubility profile of Arachidonoyl-N-methyl amide influence experimental design?
The compound dissolves in ethanol, DMSO, or DMF (~10 mg/mL) but has limited aqueous solubility (~1 mg/mL in 0.1 M Na₂CO₃) . For in vitro studies, prepare stock solutions in inert solvents and dilute into aqueous buffers immediately before use. Avoid prolonged storage of aqueous solutions (>24 hours) to prevent precipitation. For in vivo administration, formulations may require solubilizers like PEG300 or Tween-80, but validate stability empirically .
Q. What is the mechanistic basis for Arachidonoyl-N-methyl amide’s specificity toward CB1 receptors?
As an anandamide analog, Arachidonoyl-N-methyl amide binds CB1 receptors with a reported Kd of 60 nM, likely due to structural mimicry of the endogenous ligand’s arachidonoyl tail and amide group . Its N-methyl modification reduces susceptibility to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), enhancing receptor interaction durability compared to anandamide .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported CB1 receptor binding affinities across studies?
Variations in binding assays (e.g., radioligand choice, temperature, or cell membrane preparation methods) may explain conflicting Kd values. For example, differences in FAAH activity in cellular models can alter ligand degradation rates, artificially inflating apparent affinity . Standardize assays using FAAH inhibitors (e.g., URB597) and validate receptor expression levels via Western blotting or qPCR. Cross-validate findings with orthogonal techniques like functional cAMP assays .
Q. What experimental models are optimal for studying Arachidonoyl-N-methyl amide’s inhibition of gap junction communication?
In murine glial cells, 50 µM Arachidonoyl-N-methyl amide fully inhibits gap junction communication, likely via CB1-mediated modulation of connexin proteins . To extend this, use primary astrocytes or C6 glioma cells with dye-transfer assays (e.g., Lucifer Yellow). Include CB1 knockout controls to isolate receptor-specific effects. For in vivo relevance, combine with electrophysiological recordings in brain slices to assess synaptic coupling .
Q. How does the methyl acetate solvent affect pharmacological studies of Arachidonoyl-N-methyl amide?
Methyl acetate (99% in commercial preparations) may interfere with cellular assays at high concentrations due to solvent toxicity . Replace it via nitrogen evaporation and reconstitute in biocompatible solvents (e.g., DMSO). Validate solvent effects using vehicle-only controls in dose-response experiments. For lipid bilayer studies (e.g., patch-clamp), ensure residual solvent concentrations are below 0.1% to avoid membrane disruption .
Q. What strategies mitigate oxidative degradation of Arachidonoyl-N-methyl amide during long-term experiments?
The compound’s polyunsaturated structure makes it prone to oxidation. Store aliquots under argon at -80°C for long-term stability. Add antioxidants (e.g., 0.01% BHT) to working solutions and avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS or UV-Vis spectroscopy (peak at ~210 nm for conjugated dienes) .
Methodological Considerations
Q. How to design dose-response experiments for Arachidonoyl-N-methyl amide in neuroinflammatory models?
Use a range of 10 nM–100 µM to capture CB1-specific effects (EC₅₀ ~60 nM) and off-target actions at higher doses. In LPS-induced glial activation models, pair with CB1 antagonists (e.g., SR141716A) to confirm receptor mediation. Measure downstream markers like TNF-α (ELISA) and Iba-1 (immunostaining) .
Q. What analytical techniques validate Arachidonoyl-N-methyl amide purity and stability in experimental solutions?
Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 200–220 nm . For structural confirmation, use high-resolution MS (ESI+) and ¹H-NMR to verify the absence of degradation products (e.g., oxidized arachidonoyl chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
